![molecular formula C20H28F2N2O2 B13457960 tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate: is a complex organic compound characterized by its unique bicyclic structure and the presence of both benzyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[331]nonan-1-yl}carbamate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as ethanol and chloroform, and the reactions are typically carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or difluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and difluoro groups enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(benzyloxy)carbamate
- tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
- tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate stands out due to the presence of both benzyl and difluoro groups. These functional groups confer unique chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H28F2N2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl N-(3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl)carbamate |
InChI |
InChI=1S/C20H28F2N2O2/c1-18(2,3)26-17(25)23-19-11-7-10-16(20(19,21)22)13-24(14-19)12-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,25) |
InChI Key |
HKMNDTMJBZMOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1(F)F)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


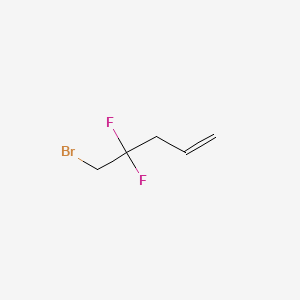
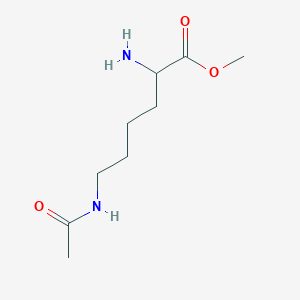
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
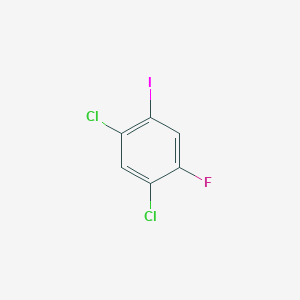
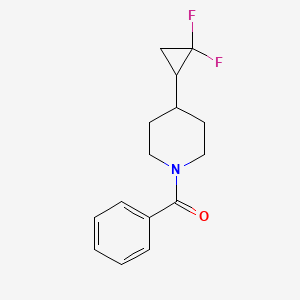
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
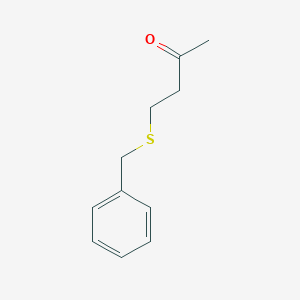
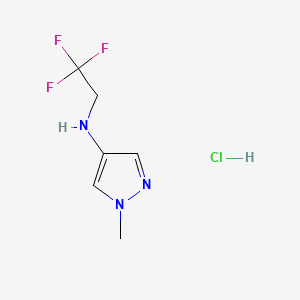
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
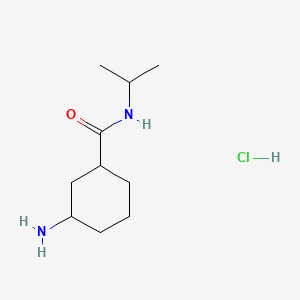
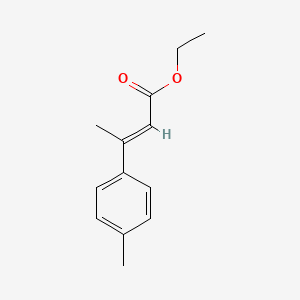
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)

